(R)-(+)-Bupivacaine Hydrochloride
Overview
Description
Bupivacaine is a local anesthetic often administered by spinal injection prior to total hip arthroplasty . It is also commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery . It is available mixed with a small amount of epinephrine to increase the duration of its action .
Synthesis Analysis
The synthesis process of levobupivacaine hydrochloride, a similar compound to bupivacaine, has been optimized and improved . The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes l-(–)-dibenzoyl tartaric acid for chiral separation . Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity .Molecular Structure Analysis
The 3D structure of levobupivacaine hydrochloride in solution was revealed . The absolute configuration of the individual enantiomers was determined . The crystal structure of the final product was determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .Chemical Reactions Analysis
Titrimetric analysis is based on the complete reaction between the analyte and a reagent . This method is capable of rapid and convenient analyte determinations with high accuracy and precision .Physical And Chemical Properties Analysis
The physicochemical characterization of drug compounds includes the acid dissociation constant, log P, and solubility . These are highly important in order to understand the druggability of a novel compound .Scientific Research Applications
Veterinary Dental Procedures
(R)-(+)-Bupivacaine Hydrochloride is used in veterinary dental procedures to reduce the amount of general anesthesia needed and alleviate post-procedural pain. A study on infant pigs demonstrated that bupivacaine injections in the palate have a relatively short and variable duration of action, below what is expected based on its pharmacokinetic properties (Holman et al., 2014).
Chromatographic Separation
In chromatographic processes, the separation of (R)-(+)-bupivacaine enantiomers is a crucial step in obtaining a high degree of purity, particularly for S-(−)-bupivacaine which is less toxic to the central nervous and cardiovascular systems. A study focused on optimizing continuous simulated moving bed (SMB) unity for the separation of these enantiomers, demonstrating the technical feasibility of this approach (Silva et al., 2005).
Nanotechnological Approaches in Anesthesia
Nanotechnology offers promising avenues for enhancing the anaesthetic effect of bupivacaine. A study presented the development of nanostructured lipid carriers (NLC) encapsulating bupivacaine, showing that this formulation was stable for 12 months, with potential for reducing the required anaesthesia dose and decreasing systemic toxicity (da Silva et al., 2017).
Analytical Techniques
Developing analytical methods for determining bupivacaine hydrochloride content is important for quality control in pharmaceutical preparations. Electrochemical methods have been established for this purpose, offering accuracy and good repeatability (Jian, 2010).
Pharmacokinetics and Placental Transfer
Understanding the pharmacokinetics and placental transfer of bupivacaine enantiomers is crucial, especially in specific populations such as HIV-infected parturient women on antiretroviral therapy. Research has shown that bupivacaine pharmacokinetics are enantioselective, revealing higher maternal plasma concentrations of the R-bupivacaine enantiomer (Souza et al., 2019).
Liposomal Extended-Release Formulations
Liposomal extended-release formulations of bupivacaine have been developed for postsurgical analgesia, showing long-lasting effects up to 72 hours while minimizing adverse side effects typically associated with opioids (Lambrechts et al., 2013).
Skeletal Muscle Necrosis and Free Radical Formation
Research has also explored the induction of acute skeletal muscle necrosis by bupivacaine hydrochloride, suggesting the involvement of hydroxyl radical formation in this process. This highlights the potential for compounds like dimethyl sulphoxide to mitigate these effects (Wakata et al., 2001).
Safety And Hazards
Future Directions
The current pharmacologic treatment options available for the treatment of obesity are being reviewed, and the use of off-label medications is being discussed, along with medications currently under development . This review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .
properties
IUPAC Name |
(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949994 | |
Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Bupivacaine Hydrochloride | |
CAS RN |
27262-46-0 | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27262-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Bupicaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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